molecular formula C16H24N2O4S B513093 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-48-9

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513093
CAS No.: 942702-48-9
M. Wt: 340.4g/mol
InChI Key: HPLLZBALIPPYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperazine ring and a benzenesulfonyl group, allows it to participate in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperazine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: An antipsychotic drug with a similar piperazine structure.

    Isoclotiapine: Another antipsychotic with structural similarities.

    Clozapine: Shares the piperazine ring but has different substituents.

Uniqueness

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

1-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-10-12(2)13(3)11-16(15)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLZBALIPPYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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